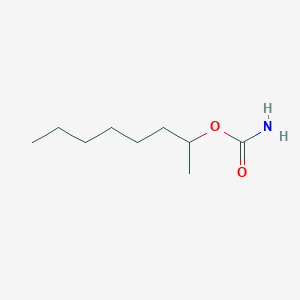![molecular formula C19H22Cl2N4O2 B14726941 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-71-9](/img/structure/B14726941.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two urea groups linked to a central methanediyldibenzene core, with each urea group further substituted with a 2-chloroethyl moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of methanediyldibenzene with 3-(2-chloroethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
科学的研究の応用
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The 2-chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-phenylthiourea]: This compound has thiourea groups instead of urea groups, which can lead to different chemical reactivity and biological activity.
1,1’-(Butane-1,4-diyl)bis[3-(2-chloroethyl)urea]: This compound has a butane linker instead of a methanediyldibenzene core, which can affect its overall structure and properties.
The uniqueness of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
CAS番号 |
13908-71-9 |
|---|---|
分子式 |
C19H22Cl2N4O2 |
分子量 |
409.3 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27) |
InChIキー |
NPAPTMFFWIVXJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCCl)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
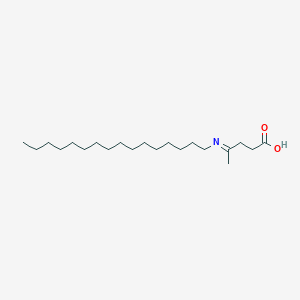

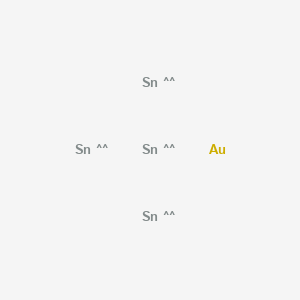
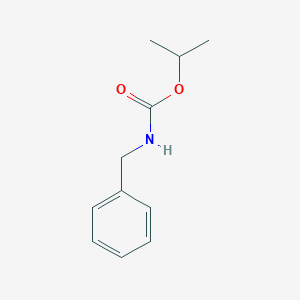
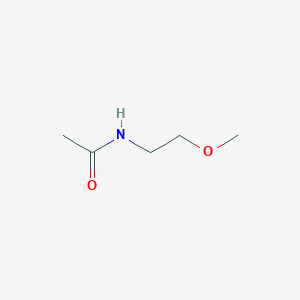
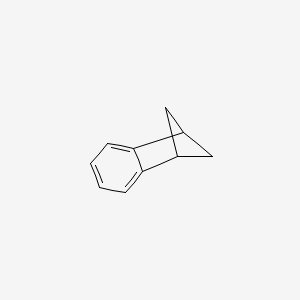

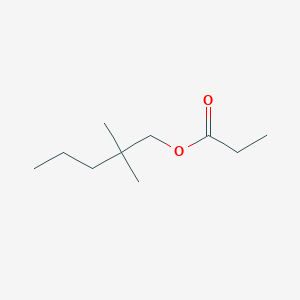
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
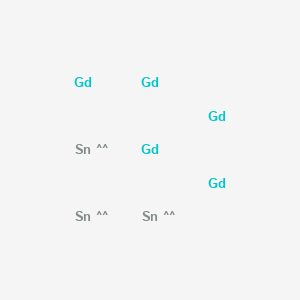
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
